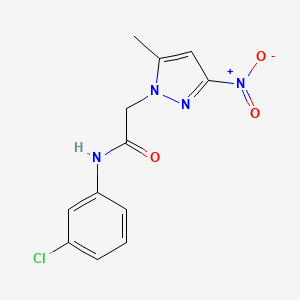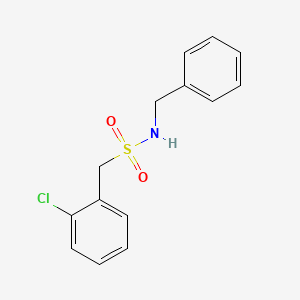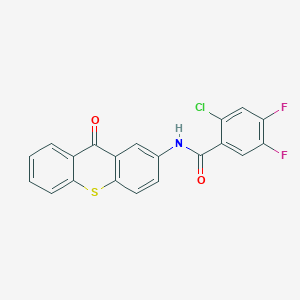![molecular formula C26H24N6S2 B11499262 3,3'-[1,2-phenylenebis(methylenethio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)](/img/structure/B11499262.png)
3,3'-[1,2-phenylenebis(methylenethio)]bis(4-methyl-5-phenyl-4H-1,2,4-triazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by its two triazole rings, each substituted with methyl and phenyl groups, and linked via sulfur bridges. Triazoles are known for their versatile biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE involves multiple steps. One common method includes the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with 2-(chloromethyl)phenyl methyl sulfide under reflux conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with a base like sodium ethoxide to facilitate the nucleophilic substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole rings can be reduced to dihydrotriazoles using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE involves its interaction with various molecular targets. The triazole rings can bind to enzymes and receptors, inhibiting their activity. For example, the compound can inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics . The sulfur bridges in the compound may also interact with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
Similar compounds to 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE include other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring but differ in their substituents and overall structure. The uniqueness of 4-METHYL-3-{[(2-{[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}PHENYL)METHYL]SULFANYL}-5-PHENYL-4H-1,2,4-TRIAZOLE lies in its dual triazole rings and sulfur bridges, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H24N6S2 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
4-methyl-3-[[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-5-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C26H24N6S2/c1-31-23(19-11-5-3-6-12-19)27-29-25(31)33-17-21-15-9-10-16-22(21)18-34-26-30-28-24(32(26)2)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3 |
InChI Key |
YYACKACEEJZJJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2CSC3=NN=C(N3C)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11499190.png)

![Ethyl 4-({[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11499201.png)
![N-{4-[1-(3-methoxy-4-methylbenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11499202.png)
![(4Z)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11499203.png)

![12-(4-ethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11499215.png)

![ethyl (4-{[(4-chlorophenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11499249.png)
![2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11499251.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499258.png)
![Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11499260.png)
methanone](/img/structure/B11499261.png)
